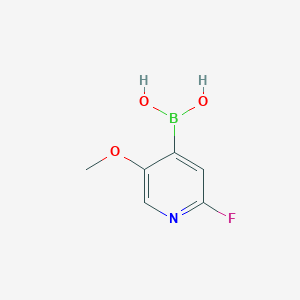
2-Fluoro-5-methoxypyridine-4-boronic acid
Descripción general
Descripción
“2-Fluoro-5-methoxypyridine-4-boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . It is a solid substance and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “2-Fluoro-5-methoxypyridine-4-boronic acid” were not found, boronic acids and their esters are often synthesized through catalytic protodeboronation . This process involves the use of a radical approach to protodeboronate 1°, 2°, and 3° alkyl boronic esters .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-methoxypyridine-4-boronic acid” is 1S/C6H7BFNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “2-Fluoro-5-methoxypyridine-4-boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methoxypyridine-4-boronic acid” is a solid substance with a molecular weight of 170.94 . It is typically stored at temperatures between 2-8°C .
Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : 2-Fluoro-5-methoxypyridine-4-boronic acid can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a palladium catalyst to couple boronic acids with organic halides .
- Outcome : This reaction is known for its mild and functional group tolerant reaction conditions, and it results in the formation of a new carbon-carbon bond .
- Field : Analytical Chemistry
- Application : Boronic acids, including 2-Fluoro-5-methoxypyridine-4-boronic acid, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection .
- Outcome : The interaction of boronic acids with these substances allows for the detection and measurement of these substances in various applications .
Suzuki–Miyaura Coupling
Sensing Applications
- Field : Organic Chemistry
- Application : 2-Fluoro-5-methoxypyridine-4-boronic acid can be used in Friedel-Crafts alkylation, a type of electrophilic aromatic substitution reaction .
- Method : The process involves the use of a Lewis acid catalyst to facilitate the substitution .
- Outcome : This reaction results in the formation of a new carbon-carbon bond .
- Field : Organic Synthesis
- Application : 2-Fluoro-5-methoxypyridine-4-boronic acid can be used in the synthesis of 9,10-diarylanthracenes, which are used as molecular switches .
- Method : The process involves cross-coupling with carbazolyl or aryl halides .
- Outcome : This reaction results in the formation of 9,10-diarylanthracenes .
- Field : Organic Chemistry
- Application : 2-Fluoro-5-methoxypyridine-4-boronic acid can be used in catalytic protodeboronation of pinacol boronic esters .
- Method : The process involves a radical approach .
- Outcome : This reaction allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Friedel-Crafts Alkylation
Synthesis of 9,10-diarylanthracenes
Protodeboronation
- Field : Organic Chemistry
- Application : 2-Fluoro-5-methoxypyridine-4-boronic acid can be used in heterocyclization with α-oxocarboxylic acids .
- Method : The process involves the reaction of the boronic acid with α-oxocarboxylic acids to form heterocyclic compounds .
- Outcome : This reaction results in the formation of heterocyclic compounds .
- Field : Medicinal Chemistry
- Application : 2-Fluoro-5-methoxypyridine-4-boronic acid can be used as a precursor to biologically active molecules .
- Method : The process involves the reaction of the boronic acid with other reagents to form biologically active molecules .
- Outcome : This reaction results in the formation of biologically active molecules, such as heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Heterocyclization with α-oxocarboxylic acids
Synthesis of biologically active molecules
Safety And Hazards
Propiedades
IUPAC Name |
(2-fluoro-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXOCJQHJRUNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233642 | |
| Record name | Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methoxypyridine-4-boronic acid | |
CAS RN |
1451392-17-8 | |
| Record name | Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-5-methoxy-4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



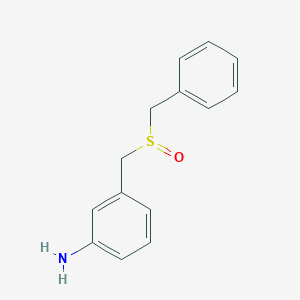

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)
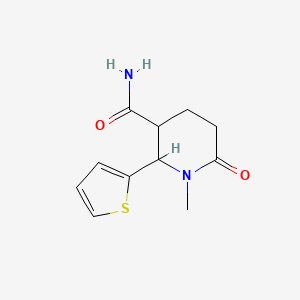

![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
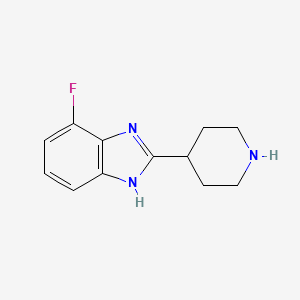
![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
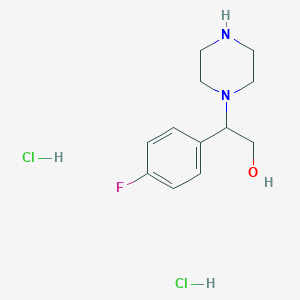
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)